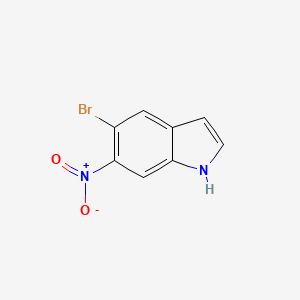5-bromo-6-nitro-1H-indole
CAS No.: 104447-74-7
Cat. No.: VC8042194
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104447-74-7 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 5-bromo-6-nitro-1H-indole |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H |
| Standard InChI Key | PPXAIJGGCHQXBC-UHFFFAOYSA-N |
| SMILES | C1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] |
Introduction
5-Bromo-6-nitro-1H-indole is a derivative of the indole heterocyclic system, which is significant in both natural products and pharmaceuticals. Indoles are known for their diverse biological activities, including roles in various biochemical pathways and interactions with multiple receptors and enzymes . This compound, with the chemical formula C8H5BrN2O2, is of particular interest due to its unique chemical and biological properties.
Synthesis Methods
The synthesis of 5-bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. A common method includes the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production often employs continuous flow processes to ensure high yield and purity.
Synthetic Steps:
-
Bromination: Indole is treated with bromine or NBS in an organic solvent.
-
Nitration: The brominated indole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chemical Reactions
5-Bromo-6-nitro-1H-indole undergoes various chemical reactions, including substitution, reduction, and oxidation.
Types of Reactions:
-
Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols.
-
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
-
Oxidation Reactions: The indole ring can undergo oxidation to form indolenine derivatives.
Common Reagents and Conditions:
-
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMF.
-
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
-
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
-
Substitution: Products include 5-amino-6-nitro-1H-indole and 5-thio-6-nitro-1H-indole.
-
Reduction: The major product is 5-bromo-6-amino-1H-indole.
-
Oxidation: Products include indolenine derivatives.
Biological Activities
5-Bromo-6-nitro-1H-indole exhibits a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, antidiabetic, antimalarial, and anticholinesterase activities. These activities arise from its ability to interact with multiple receptors and enzymes.
Mechanisms of Action:
-
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites.
-
Receptor Binding: Interacts with specific receptors, modulating signal transduction pathways.
Anticancer Activity:
Research indicates significant anticancer properties, with potential to inhibit various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and downregulation of the c-Myc oncogene.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.08 | Induction of ROS, c-Myc downregulation |
| Other Cancer Lines | Varies | Interaction with multiple cellular pathways |
Scientific Research Applications
5-Bromo-6-nitro-1H-indole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In biological research, it is used to study the effects of halogenated indoles on cellular processes and enzyme activities.
Applications:
-
Chemistry: Intermediate in organic synthesis.
-
Biology: Studied for effects on cellular processes.
-
Industry: Used in the synthesis of dyes, pigments, and specialty chemicals.
Comparison with Similar Compounds
5-Bromo-6-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds like 5-bromo-1H-indole and 6-nitro-1H-indole.
Similar Compounds:
-
5-Bromo-1H-Indole: Lacks the nitro group.
-
6-Nitro-1H-Indole: Lacks the bromine atom.
-
5-Chloro-6-Nitro-1H-Indole: Has a chlorine atom instead of bromine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume